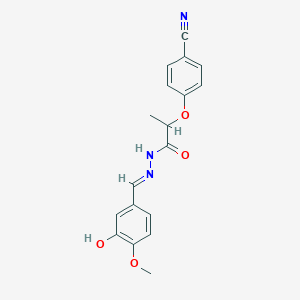
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, also known as CHMPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This molecule has been synthesized and studied extensively in recent years, and its unique chemical structure has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves its ability to bind to specific proteins and enzymes in the body, which leads to the inhibition of various cellular processes. Specifically, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to bind to the enzyme caspase-3, which plays a critical role in the process of apoptosis. By inhibiting caspase-3, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory and anti-cancer properties, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in certain lab settings.
Future Directions
There are several potential future directions for research involving 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. One area of interest is the development of new cancer therapies based on 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. Additionally, further research is needed to fully understand the molecular mechanisms of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide and its potential applications in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, there is a need for the development of new synthetic methods for 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, which could lead to more efficient and cost-effective production of this valuable compound.
Synthesis Methods
The synthesis of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesizing 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves the reaction of 4-cyanophenol with 3-hydroxy-4-methoxybenzaldehyde in the presence of a catalyst, followed by the addition of propanohydrazide and subsequent purification steps.
Scientific Research Applications
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been the focus of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is in the field of cancer research. Studies have shown that 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(25-15-6-3-13(10-19)4-7-15)18(23)21-20-11-14-5-8-17(24-2)16(22)9-14/h3-9,11-12,22H,1-2H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANSJLVYBOAH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

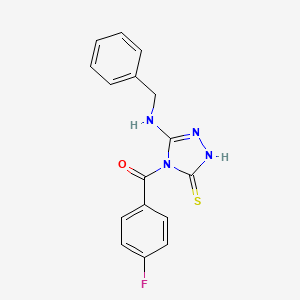
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)
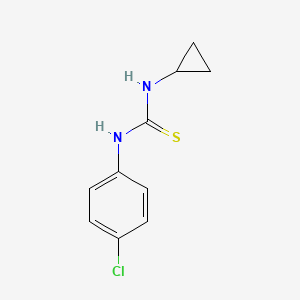

![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)
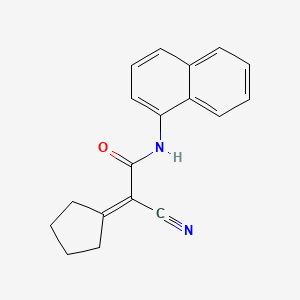

![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
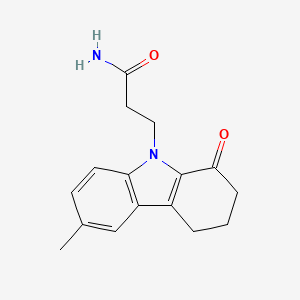
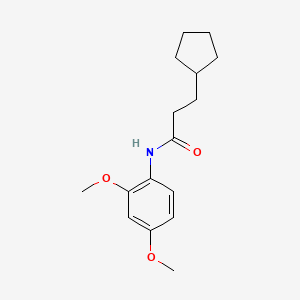
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)